2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide
Beschreibung
This compound is a quinoline derivative featuring a [1,4]dioxino[2,3-g]quinolin core substituted with an amino-methyl group at position 8 and an acetamide moiety at position 4.
Eigenschaften
IUPAC Name |
2-[8-[(4-ethylanilino)methyl]-7-oxo-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-6-yl]-N-(3-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O5/c1-3-19-7-9-22(10-8-19)30-17-21-13-20-14-26-27(37-12-11-36-26)16-25(20)32(29(21)34)18-28(33)31-23-5-4-6-24(15-23)35-2/h4-10,13-16,30H,3,11-12,17-18H2,1-2H3,(H,31,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZPGSULYURXSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=CC4=C(C=C3N(C2=O)CC(=O)NC5=CC(=CC=C5)OC)OCCO4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Dioxinoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the dioxinoquinoline structure.
Introduction of the Amino Group: The amino group is introduced through a nucleophilic substitution reaction, where an appropriate amine reacts with the dioxinoquinoline intermediate.
Acetylation: The final step involves the acetylation of the amino group to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different biological activities and applications.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has been investigated for its potential as an enzyme inhibitor and its effects on various biological pathways.
Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, leading to the modulation of biological pathways involved in inflammation and cancer. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may interact with protein kinases and other signaling molecules.
Vergleich Mit ähnlichen Verbindungen
Structural Modifications and Physicochemical Properties
The table below highlights key structural differences and properties of the target compound and its analogs:
Key Observations :
- The 3-methoxyphenyl acetamide moiety in the target compound could influence metabolic stability, as methoxy groups are often resistant to oxidative degradation . Benzoyl substitution in ZINC2689857 introduces a bulky aromatic group, which might enhance binding to hydrophobic pockets in target proteins .
- Physicochemical Trends :
- Long-chain alkyl amides (e.g., compound 3i) exhibit high melting points (>250°C), suggesting strong intermolecular forces, whereas the target compound’s melting point remains unreported but likely lower due to its complex substituents .
Biologische Aktivität
The compound 2-(8-{[(4-ethylphenyl)amino]methyl}-7-oxo-2H,3H,6H,7H-[1,4]dioxino[2,3-g]quinolin-6-yl)-N-(3-methoxyphenyl)acetamide , identified by CAS number 932308-17-3 , is a synthetic derivative belonging to the quinoline class. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 483.6 g/mol . Its structure includes a quinoline core modified with various functional groups that may influence its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C29H29N3O4 |
| Molecular Weight | 483.6 g/mol |
| CAS Number | 932308-17-3 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions including condensation and acylation processes. The starting materials often include derivatives of phenylamine and various alkylating agents. Optimization of the synthetic route is crucial for maximizing yield and purity.
Anticancer Activity
Recent studies have explored the anticancer potential of quinoline derivatives. A related compound was tested against CCRF-CEM leukemia cells, revealing that certain structural modifications can significantly influence cytotoxicity. For instance, compounds with specific substituents exhibited IC50 values ranging from 6.7 μg/mL to over 20 μg/mL , indicating varying degrees of activity depending on their molecular structure .
The mechanism of action for quinoline derivatives often involves the inhibition of critical enzymes or interference with cellular pathways. The presence of specific functional groups in the target compound may enhance its ability to bind to biological targets or modulate signaling pathways associated with cancer cell proliferation.
Case Studies
-
Study on Antifolate Activity
A study synthesized various 4-amino-7-oxo-substituted analogues and tested their activity against leukemia cells. While some analogues were inactive (IC50 > 20 μg/mL), others showed promising results, suggesting that structural modifications can lead to enhanced biological effects . -
Quinoline Derivatives in Drug Discovery
Research has highlighted the role of quinoline derivatives in drug discovery for cancer treatment. The unique combination of functional groups in compounds like the one discussed may confer distinct biological properties that warrant further investigation .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield?
- Methodology : Synthesize via multi-step routes involving:
- Step 1 : Condensation of quinoline precursors with dioxane derivatives under reflux in anhydrous THF (120°C, 12–24 hrs).
- Step 2 : Functionalization of the quinoline core via reductive amination (NaBH4, methanol, 0–5°C) to introduce the 4-ethylphenylaminomethyl group.
- Step 3 : Acetamide coupling using EDC/HOBt in DMF at room temperature for 6–8 hrs.
- Optimization : Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to improve intermediate solubility. Monitor purity via HPLC (C18 column, 70:30 acetonitrile/water) .
Q. How is the compound’s structure confirmed, and what analytical techniques are critical?
- Confirmation :
- NMR : Analyze δ 7.2–8.1 ppm (quinoline aromatic protons), δ 4.1–4.3 ppm (dioxane methylene), and δ 1.2 ppm (ethyl group) .
- HRMS : Verify molecular ion [M+H]+ at m/z 545.234 (calc. 545.231).
- XRD : Resolve fused dioxinoquinoline ring system (if crystalline) .
Q. What are the compound’s solubility and stability profiles under physiological conditions?
- Methodology :
- Solubility : Test in PBS (pH 7.4) and DMSO using nephelometry. If insoluble (<1 mg/mL), use cyclodextrin-based formulations .
- Stability : Incubate at 37°C for 24–72 hrs; monitor degradation via LC-MS. Expect hydrolytic susceptibility at the acetamide group in acidic buffers .
Advanced Research Questions
Q. How do structural modifications (e.g., substituents on phenyl groups) affect biological activity?
- SAR Strategy :
- Variation : Replace 4-ethylphenyl with 4-fluorophenyl to enhance lipophilicity (logP ↑0.5 units) and assay against kinase targets (e.g., EGFR).
- Assays : Use fluorescence polarization for binding affinity (IC50) and MTT assays on A549 (lung cancer) cells. Compare with parent compound’s IC50 values (e.g., 2.3 μM vs. 4.1 μM) .
- Data Interpretation : Fluorine’s electron-withdrawing effect may improve target engagement but reduce solubility .
Q. What mechanisms explain contradictory cytotoxicity data across cell lines?
- Hypothesis Testing :
- Metabolic Stability : Pre-incubate compound with liver microsomes (human vs. murine) to assess CYP450-mediated inactivation.
- Efflux Pumps : Use ABCB1-overexpressing cells (e.g., MDR1-HEK293) with/without verapamil (P-gp inhibitor). A 3-fold ↓ in IC50 with verapamil suggests efflux dependency .
- Validation : Cross-reference with proteomics data (e.g., ATPase activity in membrane fractions) .
Q. How can computational modeling guide the design of derivatives with improved selectivity?
- Approach :
- Docking : Use AutoDock Vina to simulate binding to off-targets (e.g., hERG channel) vs. on-targets (e.g., PARP1). Penalize poses with hERG π-π interactions (<-9.0 kcal/mol).
- MD Simulations : Run 100 ns trajectories to assess stability of hydrogen bonds between acetamide and PARP1’s Ser904 .
Data Contradiction Analysis
Q. How to resolve discrepancies in reported IC50 values between enzymatic and cell-based assays?
- Root Cause :
- Membrane Permeability : Measure logD (octanol/water) and correlate with cell-based IC50. Poor permeability (logD <2) may explain higher cell-based IC50.
- Protein Binding : Use equilibrium dialysis to quantify free fraction in serum; >95% binding reduces effective intracellular concentration .
Q. Why does the compound show variable efficacy in xenograft vs. syngeneic tumor models?
- Experimental Design :
- Immune Profiling : Compare tumor-infiltrating lymphocytes (e.g., CD8+ T cells) via flow cytometry. The compound may lack immunomodulatory effects in immunocompetent models.
- Pharmacokinetics : Measure plasma/tumor AUC ratios; poor tumor penetration (<20% plasma levels) limits efficacy .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
